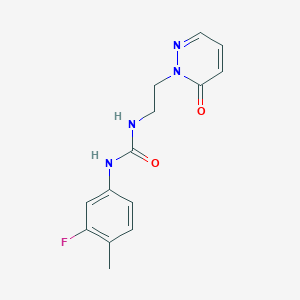

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

描述

属性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c1-10-4-5-11(9-12(10)15)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJWFBLPHADRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

相似化合物的比较

Benzyloxy Pyridazine Sulfonamide (5a)

- Structure : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide ().

- Key Differences: Replaces the urea group with a benzenesulfonamide (-SO₂NH₂), reducing hydrogen-bond donors. Features a benzyloxy substituent at the pyridazinone 3-position instead of the ethylurea chain.

- Synthesis: Benzyl bromide reacts with a hydroxylated pyridazinone precursor via nucleophilic substitution (K₂CO₃, DMF, 5°C) .

- Analytical Data :

Difluoroethyl Pyridazinone Phosphate Derivatives

- Structure: (5-((5-(3-Chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl phosphate ().

- Key Differences: Incorporates difluoroethyl groups and a phosphate ester, enhancing metabolic stability and solubility. Uses a pyrimidine-pyridazinone hybrid structure, increasing molecular complexity.

- Synthesis : Heating (70°C) followed by preparative HPLC purification .

- Analytical Data :

Pyridazinone Acetamide (6c)

- Structure : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide ().

- Key Differences :

- Replaces urea with an acetamide (-NH-C(=O)-CH₂-) linker.

- Includes a piperazine ring, improving solubility via basic nitrogen.

- Synthesis : Gradient elution (DCM-MeOH) yields a solid with IR carbonyl stretches at 1711, 1665, and 1642 cm⁻¹ .

Structural and Pharmacokinetic Implications

| Feature | Target Compound | 5a (Sulfonamide) | Difluoroethyl Phosphate | Acetamide 6c |

|---|---|---|---|---|

| Core Scaffold | Pyridazinone + urea | Pyridazinone + sulfonamide | Pyrimidine-pyridazinone | Pyridazinone + acetamide |

| Substituents | 3-Fluoro-4-methylphenyl, ethylurea | Benzyloxy, benzenesulfonamide | Difluoroethyl, phosphate | Piperazine, fluorophenyl |

| Hydrogen-Bond Capacity | High (urea NH groups) | Moderate (sulfonamide NH) | Low (phosphate ester) | Moderate (acetamide NH) |

| Synthetic Complexity | Moderate (inferred) | Low | High | Moderate |

| Potential Bioactivity | Enzyme inhibition (speculative) | Anti-inflammatory? | Kinase/prodrug candidate | CNS targeting? |

生物活性

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a pyridazinone derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its complex structure, which includes a urea linkage and various functional groups, suggesting a diverse range of biological activities. The focus of this article is to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 396.4 g/mol. The structure includes:

- Fluorine and methyl substituents : Enhancing lipophilicity and potential bioactivity.

- Pyridazine ring : Known for its role in various biological activities.

- Urea linkage : Often associated with pharmacological properties.

Biological Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant biological activities:

Antiinflammatory Activity

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory responses.

Antitumor Properties

Preliminary studies suggest that this compound may have antitumor effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of xanthine oxidase, which is relevant in conditions like gout and hyperuricemia. This inhibition can lead to reduced production of uric acid, thus providing therapeutic benefits.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of the compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Phosphodiesterase inhibition | |

| Antitumor | Induction of apoptosis | |

| Enzyme inhibition | Xanthine oxidase inhibition |

Case Studies

Several case studies highlight the efficacy of similar pyridazinone compounds in clinical settings:

- Study on Inflammatory Diseases : A clinical trial involving a related compound showed significant reduction in inflammatory markers among patients with rheumatoid arthritis.

- Cancer Treatment Trials : Another study explored the use of pyridazinone derivatives in combination therapy for treating specific types of cancer, demonstrating enhanced efficacy compared to standard treatments.

常见问题

Q. What are the optimal synthetic routes and conditions for preparing 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea?

- Methodological Answer : The synthesis of arylurea derivatives typically involves coupling reactions between isocyanates and amines. For this compound, the pyridazinone moiety (6-oxopyridazin-1(6H)-yl group) can be introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and improve reaction efficiency .

- Temperature Control : Reactions are often conducted under reflux (60–80°C) to balance reactivity and side-product formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the urea linkage (NH signals at δ 8–10 ppm) and substituent positions on aromatic rings. Fluorine-19 NMR is critical for verifying the 3-fluoro-4-methylphenyl group .

- X-Ray Crystallography : Resolves the 3D structure, including hydrogen-bonding patterns in the urea moiety and pyridazinone ring conformation. Comparative analysis with structurally similar compounds (e.g., fluorinated arylureas) can validate crystallographic data .

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Adjust pH to 6.5–7.5 to minimize precipitation .

- Stability Studies : Use HPLC or LC-MS to monitor degradation under varying temperatures (4°C, 25°C) and light exposure. Stabilizers like ascorbic acid (0.1%) may reduce oxidative decomposition .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological targets and binding affinities?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). The pyridazinone ring’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the urea NH groups and catalytic residues (e.g., Asp, Glu) .

Q. How do substituents (e.g., fluorine, methyl groups) influence the compound’s reactivity and pharmacological profile?

- Methodological Answer :

- Fluorine Effects : The 3-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity (logP), improving membrane permeability .

- Methyl Group Impact : The 4-methylphenyl substituent sterically hinders enzymatic degradation while modulating electronic effects on the urea’s NH acidity .

- Comparative Studies : Synthesize analogs (e.g., chloro, methoxy substitutions) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, RNA-seq can reveal unintended pathway activation .

- Dose-Response Refinement : Test concentrations across a wider range (1 nM–100 µM) to account for assay sensitivity differences .

Methodological Framework Integration

Q. How to design a study linking the compound’s structure to its mechanism of action?

- Methodological Answer :

- Hypothesis-Driven Design : Start with a theoretical framework (e.g., kinase inhibition hypothesis) and select assays (e.g., ATP-competitive binding assays) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic modifications (e.g., replacing fluorine with chlorine) and correlate changes with activity .

- Multidisciplinary Validation : Combine biochemical assays, computational modeling, and structural biology (e.g., co-crystallization with target proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。